Kalopanaxsaponin H

Übersicht

Beschreibung

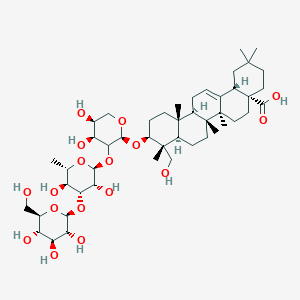

(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Kalopanax septemlobus with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal-Aktivität

Kalopanaxsaponin A, ein natürliches Triterpenoid-Saponin, hemmt nachweislich die Proliferation verschiedener Candida-Arten und übt eine fungizide Wirkung gegen C. albicans . Es induziert die Ansammlung von intrazellulären reaktiven Sauerstoffspezies (ROS), was zu mitochondrialer Dysfunktion führt . Darüber hinaus baut es die Membranbarriere von C. albicans ab, was zum Austreten von intrazellulärer Trehalose, zum Eintritt von extrazellulären undurchlässigen Substanzen und zur Verringerung des Ergosterolgehalts führt .

Hemmung des morphologischen Übergangs und der Biofilmbildung

Kalopanaxsaponin A hat eine bemerkenswerte Wirkung auf die Adhäsion, den morphologischen Übergang und die Biofilmbildung von C. albicans . Es fördert die Sekretion von Farnesol durch die Regulierung der Expression von Dpp3 und senkt den intrazellulären cAMP-Spiegel, was zusammen den morphologischen Übergang und die Biofilmbildung hemmt .

Potenzielle Behandlung von Candidiasis

Aufgrund seiner antifungalen Aktivität und seiner Auswirkungen auf die Virulenz von C. albicans, könnte Kalopanaxsaponin A eine potenzielle Option für die klinische Behandlung von Candidiasis sein . Es hat in vivo eine geringe Toxizität gezeigt und eine geringe Wahrscheinlichkeit, Resistenzen zu entwickeln .

Induktion von reaktiven Sauerstoffspezies (ROS)

Die Behandlung mit Kalopanaxsaponin A induziert die Anhäufung von intrazellulären reaktiven Sauerstoffspezies (ROS), was zu mitochondrialer Dysfunktion führt . Diese ROS-Anhäufung trägt zum Absterben von C. albicans-Zellen bei .

Zerstörung der Zellmembran

Die Behandlung mit Kalopanaxsaponin A baut auch die Membranbarriere von C. albicans ab, was zum Austreten von intrazellulärer Trehalose, zum Eintritt von extrazellulären undurchlässigen Substanzen und zur Verringerung des Ergosterolgehalts führt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Wirkmechanismus

Target of Action

Kalopanaxsaponin H primarily targets Candida albicans , a common fungal pathogen . This compound has been found to inhibit the proliferation of various Candida species and exert a fungicidal effect against C. albicans .

Mode of Action

This compound interacts with its targets by inducing the accumulation of intracellular reactive oxygen species (ROS), which results in mitochondrial dysfunction . It also breaks down the membrane barrier of C. albicans, causing the leakage of intracellular trehalose, the entrance of extracellular impermeable substances, and the decrease of ergosterol content . Both ROS accumulation and membrane destruction contribute to the death of C. albicans cells .

Biochemical Pathways

The main biochemical pathway affected by this compound involves the production of reactive oxygen species (ROS) and the disruption of cell membrane integrity . The accumulation of ROS leads to mitochondrial dysfunction, while the destruction of the cell membrane results in the leakage of intracellular substances and the entrance of extracellular impermeable substances . These actions disrupt the normal functioning of the cell, leading to cell death .

Pharmacokinetics

Studies on a related compound, kalopanaxsaponin a, suggest that it has very poor absorption and/or strong metabolism in vivo . The oral absolute bioavailability of Kalopanaxsaponin A was calculated to be 0.006 ± 0.002%, suggesting a similar profile may be expected for this compound .

Result of Action

The result of this compound’s action is the death of C. albicans cells . This is achieved through the induction of ROS accumulation, which leads to mitochondrial dysfunction, and the destruction of the cell membrane, which causes the leakage of intracellular substances and the entrance of extracellular impermeable substances .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the compound’s antifungal activity was observed when C. albicans was incubated with this compound at 37°C

Biochemische Analyse

Biochemical Properties

Kalopanaxsaponin H interacts with various enzymes and proteins. It is metabolized by human intestinal microflora to kalopanaxsaponin A and I, hederagenin 3-O-α-L-arabinopyranoside and hederagenin . The main metabolites of this compound are kalopanaxsaponin I and hederagenin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces the accumulation of intracellular reactive oxygen species (ROS), resulting in mitochondrial dysfunction . This compound treatment also breaks down the membrane barrier of Candida albicans causing the leakage of intracellular trehalose, the entrance of extracellular impermeable substance and the decrease of ergosterol content .

Molecular Mechanism

The molecular mechanism of this compound involves inducing the accumulation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction . It also disrupts the membrane barrier of Candida albicans, causing leakage of intracellular trehalose, entry of extracellular impermeable substances, and a decrease in ergosterol content .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After 12 hours of treatment, Candida albicans cells do not revive until 48 hours, implying that this compound exerts a fungicidal effect against Candida albicans and can inhibit its proliferation within two hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Kalopanaxsaponin A, a metabolite of this compound, significantly reduced the tumor weight of mice at an intraperitoneal dose of 5-10 mg and apparently prolonged the lifespan of mice bearing Colon 26 and 3LL Lewis lung carcinomas at an intraperitoneal dose of 15 mg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by human intestinal microflora to kalopanaxsaponin A and I, hederagenin 3-O-α-L-arabinopyranoside, and hederagenin .

Eigenschaften

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYFWUYMQOLRN-VSLJUTLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128730-82-5 | |

| Record name | Kalopanaxsaponin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128730825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the metabolic fate of (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin H) when exposed to human gut bacteria?

A1: Research indicates that this compound undergoes significant transformation when incubated with human intestinal microflora. The primary metabolic pathway involves conversion to (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin I), predominantly via the intermediate (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-9-(propan-2-yl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin J) []. This is followed by further breakdown into (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin A) and hederagenin. Interestingly, the specific bacterial species present influence the metabolic route. While Bacteroides sp., Bifidobacterium sp., and Fusobacterium sp. can metabolize this compound to Kalopanaxsaponin I via either this compound or Kalopanaxsaponin J, Lactobacillus sp. and Streptococcus sp. solely utilize the Kalopanaxsaponin J pathway [].

Q2: Considering the metabolic conversion of this compound by gut bacteria, what is the potential implication for its anti-diabetic activity?

A2: Studies have shown that while this compound itself does not exhibit significant antidiabetic activity, its metabolite, Kalopanaxsaponin A, demonstrates potent antidiabetic effects []. This suggests that the therapeutic potential of this compound might be linked to its biotransformation by gut bacteria into the active metabolite, Kalopanaxsaponin A. This highlights the importance of understanding the interplay between gut microbiota and drug metabolism, particularly for drugs like this compound, where the parent compound might act as a prodrug, relying on bacterial metabolism for its therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)

![Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241890.png)

![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241895.png)

![1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241903.png)

![1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241904.png)

![(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one](/img/structure/B241906.png)

![7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241915.png)

![5,7-Dichloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241916.png)

![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241917.png)

![7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241918.png)

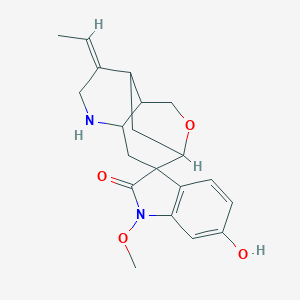

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B241925.png)

![2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B241932.png)

![7-Fluoro-1-(3-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241934.png)